4-(Hydroxymethyl)-2,6-dimethylphenyl acetate
Overview
Description
“4-(Hydroxymethyl)-2-methoxyphenyl acetate” is a chemical compound with the molecular formula C10H12O4 . It has an average mass of 196.200 Da and a Monoisotopic mass of 196.073563 Da .
Molecular Structure Analysis
The molecular structure of “4-(Hydroxymethyl)-2-methoxyphenyl acetate” includes 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 298.3±30.0 °C at 760 mmHg, and a flash point of 114.3±18.1 °C . It also has certain spectral properties, including a molar refractivity of 50.7±0.3 cm3, a polar surface area of 56 Å2, and a polarizability of 20.1±0.5 10-24 cm3 .Scientific Research Applications
Facile Synthesis and Catalytic Applications
- Facile Synthesis of Alkoxymethylphenols : A study demonstrated the synthesis of 4-alkoxymethyl-2,6-dimethylphenols using a copper(II) chloride-acetoxime catalyst/O2 system, highlighting a method for producing alkoxymethylphenols from 2,4,6-trimethylphenol at ambient temperature. This process could have implications in creating intermediates for pharmaceuticals or materials science (Shimizu et al., 1991).
Luminescent Materials
- Europium (III) Chelates with Benzoylphenol : Research on europium(III) chelates with 2,6-bis[N,N-bis(carboxymethyl)aminomethyl]-4-benzoylphenol forms luminescent chelates, suggesting applications in creating materials with specific luminescent properties for sensors or imaging technology (Latva et al., 1996).
Organic Synthesis
- Synthesis of Arylmethylene and Xanthenes : A method for producing 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 1,8-dioxo-octahydroxanthenes using ZnO and ZnO–acetyl chloride highlights a versatile approach in organic synthesis for generating compounds with potential in various chemical industries (Maghsoodlou et al., 2010).
Fluorescent Properties
- Fluorescent Pyrazolines : The synthesis and characterization of 1,3,5-triaryl-2-pyrazolines for their fluorescent properties suggest applications in developing new fluorescent markers or materials for scientific and technological uses (Hasan et al., 2011).
Chemical Reactivity and Modification
- Modification of Phenolic Compounds : Investigating the laccase-mediated oxidation of 2,6-dimethoxyphenol to produce compounds with higher antioxidant capacity than the substrate indicates potential in enhancing the antioxidant properties of phenolic compounds for food science or cosmetic applications (Adelakun et al., 2012).
Mechanism of Action
Target of Action
- The exact targets of glatiramer acetate are not fully elucidated. However, it is believed to modify immune processes responsible for MS pathogenesis. By shifting the population of T cells from proinflammatory Th1 T-cells to regulatory Th2 T-cells, glatiramer acetate suppresses inflammation .
Mode of Action
- Glatiramer acetate interacts with immune cells, acting as a decoy for attacking immune cells. It consists of random-sized peptides composed of four amino acids found in myelin basic protein (glutamic acid, lysine, alanine, and tyrosine). This interaction helps reduce autoimmune reactions against myelin sheaths in neurons, which are characteristic of MS .
Biochemical Pathways
- Glatiramer acetate impacts the myelin layer covering nerve cells (demyelination) and axonal degeneration. By suppressing inflammation and promoting regulatory T-cell responses, it mitigates MS symptoms .
Pharmacokinetics
- Administered subcutaneously, glatiramer acetate is absorbed gradually. It does not bind to plasma proteins significantly. It undergoes minimal hepatic metabolism. Renal excretion plays a minor role.
Action Environment
- Stability and efficacy may be influenced by environmental conditions (e.g., temperature, humidity). Proper storage and handling are crucial for maintaining its efficacy and stability .
Properties
IUPAC Name |
[4-(hydroxymethyl)-2,6-dimethylphenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-10(6-12)5-8(2)11(7)14-9(3)13/h4-5,12H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGGJNYPXBKTJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651106 | |
Record name | 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-75-1 | |
Record name | 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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